![molecular formula C16H13N3OS B2493296 [4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone CAS No. 13807-10-8](/img/structure/B2493296.png)
[4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone
Overview
Description
“4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone” is a novel compound that has been synthesized and characterized . It is a heterocyclic compound with promising biological activities . This compound is part of a class of organic compounds known as aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The compound was synthesized by adding 1 aryl-3-(N-nitroamidino)thiourea (1 mmol) in DMF (2 mL) and 2-bromoacetylthiophene (0.254 g, 1 mmol) in DMF(2 mL) . The yield was 69% and the melting point was 144—146 °C .Molecular Structure Analysis
The structural optimization and the interpretation of theoretical vibrational spectra were made by the density functional theory calculation using Becke’s three-parameter exchange functional in combination with the Lee–Yang–Parr correlation Gaussian 09 program package with the standard 6-311G basis software set . The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound were investigated using the density functional theory calculation .Chemical Reactions Analysis
Structural changes in the molecule due to the substitution of the electron withdrawing group were analyzed . The thermodynamic stability in the ground state and reactivity of the compounds in the excited state were explained by the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.35 . Its empirical formula is C16H12FN3OS .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized using various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . The structural optimization and interpretation of theoretical vibrational spectra are made by the density functional theory calculation .
Density Functional Theory Studies
The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound are investigated using the density functional theory calculation . Structural changes in the molecule due to the substitution of the electron withdrawing group are also analyzed .
Molecular Docking Studies
Molecular docking studies have been carried out to understand the antibacterial activity of the compound . This study aids in understanding the interaction of the compound with bacterial proteins, which can be useful in drug design.
HOMO-LUMO Energy Gap Analysis
The thermodynamic stability in the ground state and reactivity of the compounds in the excited state are explained by the HOMO–LUMO energy gap . This analysis is crucial in understanding the electronic properties of the compound.
Antibacterial Activity
The compound has shown potential antibacterial activity . This makes it a candidate for further studies in the development of new antibacterial drugs.
Drug Design
Due to the sudden spread of contagious diseases, it is an urge to scientists to design and find out new drug molecules . This compound, with its promising biological activities, could be a potential candidate for new drug design.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-15-14(13(20)11-7-3-1-4-8-11)21-16(19-15)18-12-9-5-2-6-10-12/h1-10H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXSIIEHFGLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328530 | |
Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone | |
CAS RN |
13807-10-8 | |
Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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